

Spectroscopic Properties of Nitrocyanamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nitrocyanamide**

Cat. No.: **B14539708**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

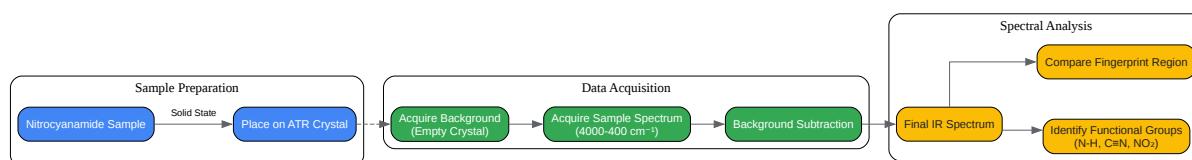
Nitrocyanamide (CHN_3O_2) is a small, reactive molecule featuring both a nitro group ($-\text{NO}_2$) and a cyano group ($-\text{C}\equiv\text{N}$) attached to the same nitrogen atom. This unique structure imparts interesting chemical properties, making it a subject of interest in energetic materials and synthetic chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the study of its reaction dynamics. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic properties of **nitrocyanamide**, based on the known spectroscopic behavior of its constituent functional groups. While direct experimental spectra for the parent **nitrocyanamide** molecule are not widely published, this guide consolidates the expected data based on analogous compounds and fundamental spectroscopic principles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.^{[1][2]} For **nitrocyanamide** ($\text{N}\equiv\text{C}-\text{NH}-\text{NO}_2$), the key vibrational modes are associated with the N-H bond, the $\text{C}\equiv\text{N}$ triple bond, and the $\text{N}-\text{NO}_2$ group.

Expected Vibrational Modes

The IR spectrum of **nitrocyanamide** is expected to be dominated by the following characteristic absorptions:


- N-H Stretch: The stretching vibration of the N-H bond in secondary amines and amides typically appears as a moderate to weak band in the $3100\text{-}3500\text{ cm}^{-1}$ region.
- C≡N (Nitrile) Stretch: The cyanamide group possesses a carbon-nitrogen triple bond. This bond gives rise to a sharp, and typically strong, absorption band in the $2210\text{-}2260\text{ cm}^{-1}$ range.^[3] This region of the IR spectrum is relatively uncongested, making the nitrile stretch a highly diagnostic peak.^[3]
- NO₂ (Nitro) Asymmetric Stretch: The asymmetric stretching of the N-O bonds in the nitro group results in a strong absorption, typically found between 1500 and 1570 cm^{-1} .
- NO₂ (Nitro) Symmetric Stretch: The symmetric stretch of the nitro group produces another strong absorption at a lower frequency, generally in the $1300\text{-}1370\text{ cm}^{-1}$ range.
- Fingerprint Region: The region below 1400 cm^{-1} is known as the fingerprint region and contains complex vibrations, including C-N stretching, N-N stretching, and various bending modes (e.g., N-H bending, O-N-O bending). While difficult to assign individually without computational models, this region provides a unique fingerprint for the molecule.

Data Summary: Infrared Spectroscopy

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Expected Intensity
N-H	Stretching	3100 - 3500	Moderate
C≡N	Stretching	2210 - 2260	Strong, Sharp
NO ₂	Asymmetric Stretching	1500 - 1570	Strong
NO ₂	Symmetric Stretching	1300 - 1370	Strong
N-H	Bending	1550 - 1650	Moderate
N-N	Stretching	870 - 1100	Variable

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small, solid-state sample of **nitrocyanamide** directly onto the ATR crystal (e.g., diamond or germanium).
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition: Collect data over the range of 4000 to 400 cm^{-1} .
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

[Click to download full resolution via product page](#)

Workflow for Infrared (IR) Spectroscopic Analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts

- C≡N Stretch: The nitrile stretch is expected to be a strong and sharp band in the Raman spectrum, typically in the same 2210-2260 cm^{-1} region as in the IR spectrum. Its intensity can be significant due to the high polarizability of the triple bond.
- NO₂ Symmetric Stretch: Unlike in IR where the asymmetric stretch is often stronger, the symmetric NO₂ stretch (1300-1370 cm^{-1}) is typically very strong and polarized in Raman spectra, making it highly diagnostic.
- N-N Stretch: The N-N single bond stretch may also be more prominent in the Raman spectrum compared to the IR spectrum.

Data Summary: Raman Spectroscopy

Functional Group	Vibrational Mode	Expected Raman Shift (cm^{-1})	Intensity
C≡N	Stretching	2210 - 2260	Strong, Sharp
NO ₂	Symmetric Stretching	1300 - 1370	Strong
NO ₂	Asymmetric Stretching	1500 - 1570	Weak
N-N	Stretching	870 - 1100	Moderate

Experimental Protocol: Raman Spectroscopy

- Sample Preparation: Place a small amount of the solid sample into a glass vial or onto a microscope slide.
- Instrumentation Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize fluorescence.
- Focusing: Focus the laser onto the sample.

- Data Acquisition: Collect the scattered light using an appropriate objective and grating. Integration times may vary from seconds to minutes depending on the sample's Raman scattering cross-section and potential for fluorescence.
- Data Analysis: Process the resulting spectrum to identify the characteristic Raman shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of atomic nuclei.^[4] For **nitrocyanamide**, ¹H, ¹³C, and ¹⁴N/¹⁵N NMR are the most relevant techniques.

¹H NMR Spectroscopy

The **nitrocyanamide** molecule contains a single proton attached to a nitrogen atom.

- Chemical Shift (δ): The chemical shift of an N-H proton is highly variable and depends on solvent, concentration, and temperature. For a proton attached to a nitrogen that is bonded to two electron-withdrawing groups (cyano and nitro), the signal is expected to be significantly downfield, likely in the range of δ 8.0 - 11.0 ppm.
- Signal Broadening: The signal for the N-H proton is often broad due to several factors:
 - Quadrupolar Coupling: Coupling to the quadrupolar ¹⁴N nucleus (spin I=1) can cause significant broadening.
 - Chemical Exchange: If trace amounts of water or other protic species are present, proton exchange can broaden the signal.

¹³C NMR Spectroscopy

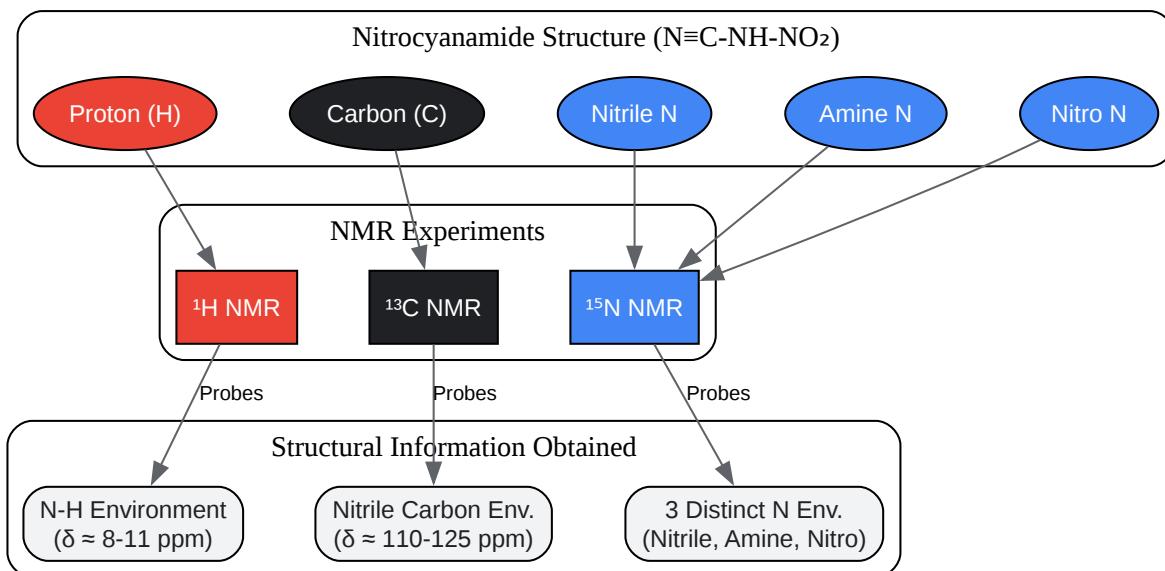
Nitrocyanamide has one carbon atom, which is part of the nitrile group.

- Chemical Shift (δ): The chemical shift for nitrile carbons (C≡N) typically appears in the range of δ 110 - 125 ppm.^[5] The high electronegativity of the adjacent nitroamino group may shift this signal towards the lower end of the typical range.

- Signal Intensity: As a quaternary carbon (no attached protons), the signal may be weaker in intensity compared to protonated carbons in other molecules due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

¹⁴N and ¹⁵N NMR Spectroscopy

Nitrogen NMR can directly probe the three nitrogen environments in **nitrocyanamide**: the nitrile nitrogen, the central amine nitrogen, and the nitro group nitrogen.


- Challenges: Nitrogen NMR is inherently challenging. ¹⁴N is a quadrupolar nucleus, which leads to very broad signals, often making detection difficult.[7][8] ¹⁵N has a spin of $I=1/2$ and gives sharp signals but suffers from very low natural abundance (0.37%) and a negative gyromagnetic ratio, resulting in low sensitivity.[7]
- Chemical Shifts (δ): Chemical shifts are typically referenced to liquid ammonia (NH_3) or nitromethane (CH_3NO_2).
 - Nitrile Nitrogen (-C≡N): Expected around δ -100 to -140 ppm (vs. CH_3NO_2).
 - Nitro Nitrogen (-NO₂): Nitro groups appear at very high frequency, typically in the range of δ -20 to +20 ppm (vs. CH_3NO_2).[9]
 - Amine Nitrogen (-NH-): The central nitrogen, bonded to both electron-withdrawing groups, is difficult to predict but would likely fall in the broad range for amines/amides.

Data Summary: NMR Spectroscopy

Nucleus	Environment	Expected Chemical Shift (δ , ppm)	Multiplicity / Notes
^1H	N-H	8.0 - 11.0	Broad singlet; position is solvent-dependent.
^{13}C	$-\text{C}\equiv\text{N}$	110 - 125	Singlet; may be weak.
^{15}N	$-\text{C}\equiv\text{N}$	-100 to -140 (vs. CH_3NO_2)	Requires ^{15}N enrichment or long acquisition times.
^{15}N	$-\text{NH-}$	Highly variable	Difficult to predict and observe.
^{15}N	$-\text{NO}_2$	-20 to +20 (vs. CH_3NO_2)	Characteristic high-frequency shift for nitro groups.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve a sufficient amount of **nitrocyanamide** in a deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or Acetonitrile- d_3). The choice of solvent is critical as it can affect the chemical shift of the N-H proton. DMSO-d_6 is often a good choice for observing exchangeable protons.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. A longer acquisition time or a higher sample concentration may be needed to observe the weak nitrile carbon signal.
- ^{15}N NMR Acquisition (Optional): If feasible, perform a ^1H - ^{15}N correlation experiment like HMBC (Heteronuclear Multiple Bond Correlation) to identify the nitrogen signals and their connectivity to the proton. Direct ^{15}N detection would require very long experiment times.

[Click to download full resolution via product page](#)

Logical relationships in the NMR analysis of nitrocyanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. compoundchem.com [compoundchem.com]
- 2. youtube.com [youtube.com]
- 3. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Nitrogen NMR [chem.ch.huji.ac.il]
- 8. nationalmaglab.org [nationalmaglab.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- To cite this document: BenchChem. [Spectroscopic Properties of Nitrocyanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14539708#spectroscopic-properties-of-nitrocyanamide-nmr-ir-raman>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com